(3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-propan-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
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Overview
Description
(3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-propan-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic compound characterized by its unique tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one structure. This compound features a fluorophenyl group, a propyl chain, and a propan-2-yl substituent, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-propan-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core, followed by the introduction of the fluorophenyl group and the propyl chain through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and process optimization ensures efficient production while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-propan-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorophenyl group and propyl chain can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-propan-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules. Its fluorophenyl group is particularly interesting for studying fluorine’s effects on biological systems.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structural features may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for developing new materials and products.
Mechanism of Action
The mechanism of action of (3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-propan-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and propyl chain may play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-propan-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one include other tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one derivatives with different substituents. Examples include:
- Compounds with different halogenated phenyl groups (e.g., chlorophenyl, bromophenyl)
- Compounds with varying alkyl chains (e.g., methyl, ethyl)
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
(3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-propan-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-12(2)19-10-15-16(11-19)22-17(21)20(15)9-3-4-13-5-7-14(18)8-6-13/h5-8,12,15-16H,3-4,9-11H2,1-2H3/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDROQUGQFBGSP-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2C(C1)OC(=O)N2CCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C[C@H]2[C@@H](C1)OC(=O)N2CCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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